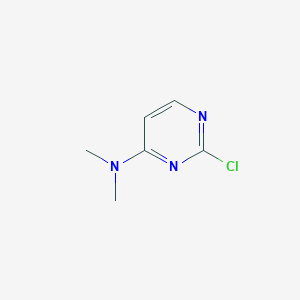

2-chloro-N,N-dimethylpyrimidin-4-amine

Description

The exact mass of the compound 2-chloro-N,N-dimethylpyrimidin-4-amine is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 45769. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality 2-chloro-N,N-dimethylpyrimidin-4-amine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-chloro-N,N-dimethylpyrimidin-4-amine including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

2-chloro-N,N-dimethylpyrimidin-4-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H8ClN3/c1-10(2)5-3-4-8-6(7)9-5/h3-4H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MTEQLYDOCFPCAX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C1=NC(=NC=C1)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H8ClN3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID6067593 | |

| Record name | 4-Pyrimidinamine, 2-chloro-N,N-dimethyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6067593 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

157.60 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

31058-81-8 | |

| Record name | 2-Chloro-N,N-dimethyl-4-pyrimidinamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=31058-81-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Chloro-N,N-dimethylpyrimidin-4-amine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0031058818 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 31058-81-8 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=45769 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 4-Pyrimidinamine, 2-chloro-N,N-dimethyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 4-Pyrimidinamine, 2-chloro-N,N-dimethyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6067593 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-chloro-4-(dimethylamino)pyrimidine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.045.850 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2-CHLORO-N,N-DIMETHYLPYRIMIDIN-4-AMINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/T2FQA7HF8L | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

2-chloro-N,N-dimethylpyrimidin-4-amine CAS number

An In-Depth Technical Guide to 2-chloro-N,N-dimethylpyrimidin-4-amine Topic: 2-chloro-N,N-dimethylpyrimidin-4-amine CAS Number: 31058-81-8

Authored by a Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview of 2-chloro-N,N-dimethylpyrimidin-4-amine, a key heterocyclic building block in modern synthetic and medicinal chemistry. We delve into its fundamental physicochemical properties, provide a detailed, field-proven protocol for its synthesis and purification, and explore the mechanistic underpinnings of its reactivity. The guide highlights its strategic importance in drug discovery as a versatile intermediate for constructing complex molecular architectures, particularly in the development of targeted therapeutics. Safety protocols, handling, and storage are also discussed to ensure best laboratory practices. This document is intended for researchers, scientists, and drug development professionals seeking to leverage this valuable scaffold in their work.

Compound Profile and Physicochemical Properties

2-chloro-N,N-dimethylpyrimidin-4-amine, identified by the CAS number 31058-81-8, is a substituted pyrimidine that serves as a crucial intermediate in organic synthesis.[1][2] Its structure features a pyrimidine ring substituted with a chlorine atom at the 2-position and a dimethylamino group at the 4-position. This specific arrangement of functional groups dictates its chemical behavior, making the chlorine atom susceptible to nucleophilic displacement—a cornerstone of its utility. The electron-donating nature of the dimethylamino group and the electron-withdrawing character of the ring nitrogens and the chlorine atom create a unique electronic environment that influences its reactivity and application.

Table 1: Physicochemical and Spectroscopic Identifiers

| Property | Value | Source |

|---|---|---|

| CAS Number | 31058-81-8 | [1][2] |

| Molecular Formula | C₆H₈ClN₃ | [1][2] |

| Molecular Weight | 157.6 g/mol | [1] |

| IUPAC Name | 2-chloro-N,N-dimethylpyrimidin-4-amine | [3] |

| Appearance | White to off-white solid | [4] |

| Purity | Typically ≥95% | [2] |

| Storage | Store under inert gas (Nitrogen or Argon) at 2–8 °C |[4][5] |

Synthesis and Purification Protocol

The synthesis of 2-chloro-N,N-dimethylpyrimidin-4-amine is most commonly achieved via a regioselective nucleophilic aromatic substitution (SNAr) on a readily available precursor, 2,4-dichloropyrimidine. The key to this synthesis is controlling the regioselectivity, as the two chlorine atoms on the pyrimidine ring have different reactivities. The C4 position is more activated towards nucleophilic attack than the C2 position. This heightened reactivity is due to superior stabilization of the Meisenheimer intermediate by the adjacent ring nitrogen at the 1-position.

Experimental Protocol: Synthesis from 2,4-Dichloropyrimidine

This protocol describes the selective amination of 2,4-dichloropyrimidine to yield the target compound.

Materials:

-

2,4-Dichloropyrimidine

-

Dimethylamine solution (e.g., 40% in water or 2M in THF)

-

Tetrahydrofuran (THF), anhydrous

-

Saturated aqueous sodium bicarbonate (NaHCO₃)

-

Chloroform (CHCl₃) or Dichloromethane (DCM)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

-

Eluent: Ethyl acetate/Hexane mixture

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (e.g., nitrogen), dissolve 2,4-dichloropyrimidine (1.0 eq.) in anhydrous THF.

-

Nucleophilic Addition: Cool the solution to 0 °C using an ice bath. Slowly add the dimethylamine solution (approx. 1.1-1.2 eq.) dropwise to the stirred solution. The slow addition is crucial to control the exotherm and prevent undesired side reactions.

-

Reaction Monitoring: Allow the reaction mixture to warm to room temperature and stir for 2-4 hours.[4] Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Workup: Upon completion, pour the reaction mixture into a separatory funnel containing saturated aqueous NaHCO₃ solution. This step neutralizes any excess acid formed during the reaction.

-

Extraction: Extract the aqueous phase three times with a suitable organic solvent like chloroform or DCM.[4]

-

Drying and Concentration: Combine the organic layers, dry over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.[4]

-

Purification: The resulting crude product is purified by flash column chromatography on silica gel.[4] A gradient of ethyl acetate in hexane (e.g., starting from 10% and increasing to 30%) is typically effective for separating the desired product from the isomeric byproduct (4-chloro-N,N-dimethylpyrimidin-2-amine) and any remaining starting material.

-

Characterization: The pure fractions, confirmed by TLC, are combined and concentrated to yield 2-chloro-N,N-dimethylpyrimidin-4-amine as a white or off-white solid. Confirm the structure and purity using ¹H NMR, ¹³C NMR, and mass spectrometry.

Synthesis Workflow Diagram

Caption: Workflow for the synthesis of 2-chloro-N,N-dimethylpyrimidin-4-amine.

Chemical Reactivity and Mechanistic Insights

The synthetic value of 2-chloro-N,N-dimethylpyrimidin-4-amine stems from the reactivity of the C2-chloro substituent. The pyrimidine ring is inherently electron-deficient due to the presence of two electronegative nitrogen atoms. This deficiency facilitates nucleophilic aromatic substitution (SNAr), making the chlorine atom an excellent leaving group.

Mechanism of Nucleophilic Aromatic Substitution (SNAr)

The SNAr reaction at the C2 position proceeds via a two-step addition-elimination mechanism:

-

Nucleophilic Attack: A nucleophile (Nu⁻) attacks the electron-deficient carbon atom bonded to the chlorine. This forms a resonance-stabilized anionic intermediate known as a Meisenheimer complex. The negative charge is delocalized onto the electronegative nitrogen atoms of the pyrimidine ring, which is a key stabilizing factor.

-

Leaving Group Elimination: The aromaticity of the ring is restored by the elimination of the chloride ion (Cl⁻), resulting in the final substituted product.

This pathway is energetically favorable and is the predominant mechanism for substitutions on this scaffold. It allows for the facile introduction of a wide variety of nucleophiles, including amines, thiols, and alkoxides, to generate diverse libraries of pyrimidine derivatives.[6][7]

SNAr Mechanism Diagram

Caption: General mechanism for SNAr on 2-chloro-N,N-dimethylpyrimidin-4-amine.

Applications in Drug Discovery and Development

The pyrimidine core is a privileged scaffold in medicinal chemistry, appearing in numerous FDA-approved drugs, particularly kinase inhibitors used in oncology. 2-chloro-N,N-dimethylpyrimidin-4-amine is a valuable starting point for accessing novel derivatives with therapeutic potential.

Role as a Versatile Intermediate

The primary application is its use as an intermediate where the C2-chloro group is displaced by various amines, anilines, or other nucleophiles.[6] This strategy is frequently employed in the synthesis of inhibitors targeting protein kinases, where the pyrimidine core acts as a "hinge-binding" motif, forming critical hydrogen bonds with the protein backbone. The dimethylamino group at the C4 position can serve to modulate solubility, basicity, and metabolic stability, or act as an attachment point for further elaboration.

Example Protocol: Synthesis of a 2-Anilino-Pyrimidine Derivative

This protocol outlines a typical SNAr reaction to synthesize a derivative relevant to kinase inhibitor scaffolds.

Materials:

-

2-chloro-N,N-dimethylpyrimidin-4-amine

-

A substituted aniline (e.g., 4-fluoroaniline)

-

Solvent (e.g., 2-propanol, n-butanol, or dioxane)

-

Acid catalyst (e.g., HCl or p-toluenesulfonic acid), optional but often beneficial

-

Base for workup (e.g., saturated aq. NaHCO₃)

-

Ethyl acetate (EtOAc)

Procedure:

-

To a reaction vial, add 2-chloro-N,N-dimethylpyrimidin-4-amine (1.0 eq.), the desired aniline (1.1-1.5 eq.), and the solvent (e.g., 2-propanol).

-

If required, add a catalytic amount of acid (e.g., 0.1 eq. of 4M HCl in dioxane).

-

Seal the vial and heat the mixture to 80-120 °C for 12-24 hours. The reaction is often performed using microwave irradiation to reduce reaction times.[6]

-

Monitor the reaction by TLC or LC-MS.

-

After cooling, dilute the mixture with water or saturated aq. NaHCO₃ and extract with EtOAc.

-

Wash the combined organic layers with brine, dry over Na₂SO₄, filter, and concentrate.

-

Purify the crude product by column chromatography or recrystallization to obtain the desired 2-anilino-N,N-dimethylpyrimidin-4-amine derivative.

Safety, Handling, and Storage

Proper handling of 2-chloro-N,N-dimethylpyrimidin-4-amine is essential to ensure laboratory safety. While a specific, comprehensive toxicology profile is not widely published, data from structurally similar halo- and amino-pyrimidines suggest that it should be handled with care.

Table 2: GHS Hazard Information (Anticipated)

| Hazard Class | Statement | Precautionary Codes |

|---|---|---|

| Acute Toxicity, Oral | H302: Harmful if swallowed | P264, P270, P301+P312 |

| Skin Irritation | H315: Causes skin irritation | P280, P302+P352 |

| Eye Irritation | H319: Causes serious eye irritation | P280, P305+P351+P338 |

| STOT, Single Exposure | H335: May cause respiratory irritation | P261, P271, P304+P340 |

Note: This table is based on hazards associated with similar chemical structures and should be confirmed by consulting a specific Safety Data Sheet (SDS) from the supplier.

Handling:

-

Personal Protective Equipment (PPE): Always wear chemical safety goggles, a lab coat, and nitrile gloves.[8]

-

Ventilation: Handle in a well-ventilated area or a chemical fume hood to avoid inhalation of dust or vapors.[9][10]

-

Avoid Contact: Prevent contact with skin, eyes, and clothing.[8]

Storage:

-

Keep the container tightly closed in a dry, cool, and well-ventilated place.[11]

-

For long-term stability, store under an inert atmosphere (nitrogen or argon) at 2-8°C to prevent degradation.[4][5]

Disposal:

-

Dispose of contents and container to an approved waste disposal plant in accordance with local, regional, and national regulations.[9] Do not allow the chemical to enter drains or waterways.[9]

References

- Vertex AI Search. (n.d.). 2-Chloro-N, N-dimethylpyrimidin-4-amine, min 98%, 1 gram. Retrieved January 6, 2026.

- Aqbiopharma Medical Technology (Shanghai) Co., LTD. (n.d.). 2-chloro-N,N-dimethylpyridin-4-amine - CAS:59047-70-0. Retrieved January 6, 2026.

- Advanced ChemBlocks. (n.d.). 2-chloro-N,5-dimethylpyrimidin-4-amine. Retrieved January 6, 2026.

- BenchChem. (2025). An In-depth Technical Guide to 2-Chloro-4-methylpyrimidin-5-amine. Retrieved January 6, 2026.

- Fisher Scientific. (2009).

- Fisher Scientific. (2024).

- CymitQuimica. (2024).

- Enamine. (n.d.).

-

PubChem. (n.d.). 2-Chloro-N,N-dimethylpyrimidin-4-amine. Retrieved January 6, 2026, from [Link]

- Lab-Chemicals.Com. (n.d.). 2-Chloro-N,N-dimethylpyrimidin-5-amine, 95%. Retrieved January 6, 2026.

-

Qureshi, F., et al. (2022). Microwave assisted synthesis of 2-amino-4-chloro-pyrimidine derivatives: Anticancer and computational study on potential inhibitory action against COVID-19. PubMed Central. Retrieved January 6, 2026, from [Link]

- Preprints.org. (2023).

Sources

- 1. calpaclab.com [calpaclab.com]

- 2. Hit2Lead | 2-chloro-N,N-dimethyl-4-pyrimidinamine | CAS# 31058-81-8 | MFCD00129722 | BB-4035535 [hit2lead.com]

- 3. 2-Chloro-N,N-dimethylpyrimidin-4-amine | C6H8ClN3 | CID 95975 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. (4-Chloro-pyriMidin-2-yl)-diMethyl-aMine | 23631-02-9 [chemicalbook.com]

- 5. lab-chemicals.com [lab-chemicals.com]

- 6. Microwave assisted synthesis of 2-amino-4-chloro-pyrimidine derivatives: Anticancer and computational study on potential inhibitory action against COVID-19 - PMC [pmc.ncbi.nlm.nih.gov]

- 7. preprints.org [preprints.org]

- 8. fishersci.no [fishersci.no]

- 9. fishersci.com [fishersci.com]

- 10. enamine.enamine.net [enamine.enamine.net]

- 11. static.cymitquimica.com [static.cymitquimica.com]

An In-depth Technical Guide to 2-chloro-N,N-dimethylpyrimidin-4-amine: A Key Intermediate in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

2-chloro-N,N-dimethylpyrimidin-4-amine is a pivotal heterocyclic building block in modern medicinal chemistry. Its strategic importance lies in its reactive 2-chloro substituent, which allows for facile derivatization through nucleophilic aromatic substitution, and the 4-dimethylamino group that modulates the electronic properties of the pyrimidine ring. This guide provides a comprehensive overview of its physicochemical properties, a detailed synthesis protocol, an analysis of its chemical reactivity, and its significant applications in the synthesis of bioactive molecules, particularly kinase inhibitors. This document is intended to serve as a practical resource for researchers engaged in drug discovery and development, offering both theoretical insights and actionable experimental procedures.

Compound Profile and Physicochemical Properties

2-chloro-N,N-dimethylpyrimidin-4-amine is a substituted pyrimidine with the molecular formula C₆H₈ClN₃.[1][2] Its structure features a pyrimidine ring substituted with a chlorine atom at the 2-position and a dimethylamino group at the 4-position. This arrangement of functional groups is key to its utility in synthetic chemistry.

| Property | Value | Source(s) |

| IUPAC Name | 2-chloro-N,N-dimethylpyrimidin-4-amine | [3] |

| Molecular Formula | C₆H₈ClN₃ | [1][2] |

| Molecular Weight | 157.61 g/mol | [1] |

| CAS Number | 31058-81-8 | [1] |

| Appearance | Solid (form may vary) | [1] |

| LogP | 1.34 | [1] |

| Rotatable Bonds | 1 | [1] |

Synthesis and Purification

The most common and efficient synthesis of 2-chloro-N,N-dimethylpyrimidin-4-amine involves the selective nucleophilic substitution of one chlorine atom in 2,4-dichloropyrimidine. The rationale behind this approach is the differential reactivity of the chlorine atoms at the C2 and C4 positions of the pyrimidine ring. The C4 position is generally more susceptible to nucleophilic attack than the C2 position.

Experimental Protocol: Synthesis from 2,4-Dichloropyrimidine

This protocol outlines the laboratory-scale synthesis of 2-chloro-N,N-dimethylpyrimidin-4-amine.

Materials:

-

2,4-Dichloropyrimidine

-

Aqueous dimethylamine solution (e.g., 40-50%)

-

Anhydrous organic solvent (e.g., Tetrahydrofuran (THF), isopropanol)

-

Triethylamine (or another suitable base)

-

Saturated aqueous sodium bicarbonate solution

-

Ethyl acetate

-

Hexanes

-

Anhydrous magnesium sulfate or sodium sulfate

-

Silica gel for column chromatography

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., nitrogen or argon), dissolve 2,4-dichloropyrimidine (1.0 eq) in an anhydrous organic solvent like THF.

-

Addition of Base: Add triethylamine (1.1 eq) to the solution to act as an acid scavenger for the HCl generated during the reaction.

-

Nucleophilic Addition: Cool the reaction mixture in an ice bath (0 °C). Slowly add an aqueous solution of dimethylamine (1.0-1.2 eq) dropwise to the stirred solution. The slow addition is crucial to control the exothermicity of the reaction and to favor the mono-substitution at the more reactive C4 position.

-

Reaction Monitoring: Allow the reaction to warm to room temperature and stir for several hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting material (2,4-dichloropyrimidine) is consumed.

-

Work-up: Upon completion, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate. Extract the aqueous layer with ethyl acetate (3x).

-

Purification: Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate or sodium sulfate. Filter the drying agent and concentrate the solvent under reduced pressure to obtain the crude product.

-

Chromatography: Purify the crude product by flash column chromatography on silica gel using a mixture of hexanes and ethyl acetate as the eluent to afford 2-chloro-N,N-dimethylpyrimidin-4-amine as a solid.

Caption: Synthetic workflow for 2-chloro-N,N-dimethylpyrimidin-4-amine.

Chemical Reactivity and Mechanistic Insights

The chemical reactivity of 2-chloro-N,N-dimethylpyrimidin-4-amine is dominated by the electrophilic nature of the C2 carbon, making the chlorine atom a good leaving group for nucleophilic aromatic substitution (SₙAr) reactions. The pyrimidine ring, being an electron-deficient heterocycle, facilitates this type of reaction.

The SₙAr mechanism proceeds via a two-step addition-elimination pathway. A nucleophile attacks the carbon atom bearing the chlorine, leading to the formation of a resonance-stabilized anionic intermediate known as a Meisenheimer complex.[4] In the subsequent step, the leaving group (chloride ion) is expelled, and the aromaticity of the pyrimidine ring is restored.[4] The presence of the electron-donating dimethylamino group at the 4-position can influence the reactivity at the 2-position, but the inherent electron deficiency of the pyrimidine ring still allows for efficient substitution.

This reactivity makes 2-chloro-N,N-dimethylpyrimidin-4-amine a versatile intermediate for introducing a wide range of functionalities at the 2-position of the pyrimidine ring, which is a common strategy in the design of bioactive molecules.[5]

Caption: Generalized SₙAr mechanism for 2-chloro-N,N-dimethylpyrimidin-4-amine.

Applications in Drug Discovery and Medicinal Chemistry

The 2-aminopyrimidine scaffold is a well-established pharmacophore in medicinal chemistry, particularly in the development of kinase inhibitors.[5] 2-chloro-N,N-dimethylpyrimidin-4-amine serves as a key precursor for the synthesis of a diverse range of 2,4-disubstituted pyrimidine derivatives that have shown significant biological activity.

Kinase Inhibitors

Kinases are a class of enzymes that play a crucial role in cell signaling, and their dysregulation is often implicated in diseases such as cancer.[6] Many kinase inhibitors are designed to bind to the ATP-binding pocket of the enzyme. The 2-aminopyrimidine core can form critical hydrogen bonds with the hinge region of the kinase domain, mimicking the interaction of the adenine part of ATP.[5]

By using 2-chloro-N,N-dimethylpyrimidin-4-amine as a starting material, medicinal chemists can introduce various substituents at the 2-position through SₙAr reactions with different amines.[7] This allows for the exploration of the structure-activity relationship (SAR) and the optimization of inhibitor potency and selectivity. For instance, this building block has been utilized in the synthesis of dual Src/Abl kinase inhibitors.[6]

Spectroscopic Characterization

While specific, publicly available, fully assigned spectra for 2-chloro-N,N-dimethylpyrimidin-4-amine are not readily found in comprehensive databases, the expected spectroscopic features can be predicted based on its structure and data from similar compounds.

-

¹H NMR: The spectrum is expected to show a singlet for the two equivalent methyl groups of the dimethylamino substituent. The chemical shift of this singlet would likely be in the range of 3.0-3.5 ppm. The protons on the pyrimidine ring will appear as doublets in the aromatic region.

-

¹³C NMR: The spectrum will show distinct signals for the carbon atoms of the pyrimidine ring and the methyl groups. The carbon attached to the chlorine atom (C2) will be significantly deshielded.

-

Mass Spectrometry: The mass spectrum will show a molecular ion peak (M⁺) and a characteristic isotopic pattern (M+2) due to the presence of the chlorine atom (³⁵Cl and ³⁷Cl isotopes in an approximate 3:1 ratio).

-

Infrared (IR) Spectroscopy: The IR spectrum will exhibit characteristic absorption bands for C-H stretching of the methyl groups and the aromatic ring, C=N and C=C stretching vibrations of the pyrimidine ring, and a C-Cl stretching vibration.

Safety and Handling

2-chloro-N,N-dimethylpyrimidin-4-amine is a chemical that should be handled with appropriate safety precautions in a laboratory setting.

-

Hazard Identification: It is classified as causing skin irritation, serious eye irritation, and may cause respiratory irritation.[8] It is also considered harmful if swallowed.[8]

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, chemical-resistant gloves, and a lab coat.[9] Work in a well-ventilated area or a chemical fume hood to avoid inhalation of dust or vapors.[10]

-

First Aid Measures:

-

Eye Contact: Immediately flush with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Get medical attention.[10]

-

Skin Contact: In case of contact, immediately flush skin with plenty of water. Remove contaminated clothing and shoes. Get medical attention if irritation develops and persists.[10]

-

Inhalation: Remove to fresh air. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Get medical attention.[9]

-

Ingestion: If swallowed, do NOT induce vomiting. Call a physician or poison control center immediately.[9]

-

-

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area away from incompatible substances.[10]

-

Disposal: Dispose of contents and container in accordance with local, regional, national, and international regulations.[10]

Conclusion

2-chloro-N,N-dimethylpyrimidin-4-amine is a valuable and versatile building block for the synthesis of complex organic molecules, particularly in the field of medicinal chemistry. Its well-defined reactivity, primarily through nucleophilic aromatic substitution, allows for the systematic and efficient generation of libraries of compounds for drug discovery programs. A thorough understanding of its synthesis, reactivity, and handling is essential for its effective and safe utilization in the research and development of new therapeutic agents.

References

-

PubChem. 2-Chloro-N-methylpyrimidin-4-amine. National Center for Biotechnology Information. Available from: [Link]

-

Lombardo, L. J., et al. Discovery and Synthesis of a Pyrimidine-Based Aurora Kinase Inhibitor to Reduce Levels of MYC Oncoproteins. Journal of Medicinal Chemistry. 2021. Available from: [Link]

-

Chemsrc. 2-chloro-N,N-dimethyl-5-nitropyrimidin-4-amine. Available from: [Link]

-

Master Organic Chemistry. Nucleophilic Aromatic Substitution: Introduction and Mechanism. 2018. Available from: [Link]

-

precisionFDA. 2-CHLORO-N,N-DIMETHYLPYRIMIDIN-4-AMINE. Available from: [Link]

-

SpectraBase. 2-chloro-N,N-dimethyl-4-pyridinamine - Optional[MS (GC)] - Spectrum. Available from: [Link]

-

The Royal Society of Chemistry. Directed nucleophilic aromatic substitution reaction. 2021. Available from: [Link]

-

Supporting Information for Methylation of Aromatic Amines and Imines Using Formic Acid over Heterogeneous Pt/C Catalyst. The Royal Society of Chemistry. Available from: [Link]

-

PubChem. 2-Chloro-N,N-dimethylethylamine. National Center for Biotechnology Information. Available from: [Link]

-

Zenodo. Kinetics of Substitution of 2-Chloropyrimidine and 2,4,6-Trichloro-1,3,5-triazi. 1978. Available from: [Link]

- Google Patents. Method for preparing 2,5-diamino-4,6-dichloropyrimidine. 2000.

-

PubChemLite. 2,6-dichloro-n,n-dimethylpyrimidin-4-amine. Available from: [Link]

-

PubChem. 2-Chloro-N,N-dimethylpyrimidin-4-amine. National Center for Biotechnology Information. Available from: [Link]

-

National Institutes of Health. Design, Synthesis, and Biological Evaluation of 2-Anilino-4-Triazolpyrimidine Derivatives as CDK4/HDACs Inhibitors. 2022. Available from: [Link]

- Google Patents. Process for the preparation of 2-amino-4,6-dichloro-pyrimidine. 1996.

-

YouTube. nucleophilic aromatic substitutions. 2019. Available from: [Link]

-

PubMed Central. Microwave assisted synthesis of 2-amino-4-chloro-pyrimidine derivatives: Anticancer and computational study on potential inhibitory action against COVID-19. 2022. Available from: [Link]

-

Chemistry Steps. Nucleophilic Aromatic Substitution. Available from: [Link]

-

Chemistry & Biology Interface. Dimethylamination with Dimethylformamide: A Microreview. 2011. Available from: [Link]

-

PubMed. Discovery of N-(2-chloro-6-methyl- phenyl)-2-(6-(4-(2-hydroxyethyl)- piperazin-1-yl)-2-methylpyrimidin-4- ylamino)thiazole-5-carboxamide (BMS-354825), a dual Src/Abl kinase inhibitor with potent antitumor activity in preclinical assays. 2004. Available from: [Link]

-

National Institutes of Health. Design, synthesis and biological evaluation of 2,4-pyrimidinediamine derivatives as ALK and HDACs dual inhibitors for the treatment of ALK addicted cancer. 2022. Available from: [Link]

-

NIST WebBook. Ethanamine, 2-chloro-N,N-dimethyl-. Available from: [Link]

-

Organic Chemistry Data. NMR Spectroscopy :: 13C NMR Chemical Shifts. Available from: [Link]

-

SpectraBase. (2-chloro-4,6-dimethyl-phenyl)amine - Optional[1H NMR] - Spectrum. Available from: [Link]

-

PubChem. 2,5-Dimethylpyrimidin-4-Amine. National Center for Biotechnology Information. Available from: [Link]

-

PubChem. N,N-Dimethylpyrimidin-4-amine. National Center for Biotechnology Information. Available from: [Link]

-

Doc Brown's Chemistry. The C-13 NMR spectrum of 2-chloro-2-methylpropane. Available from: [Link]

-

Doc Brown's Chemistry. 13C nmr spectrum of dimethylamine C2H7N CH3NHCH3 analysis of chemical shifts ppm. Available from: [Link]

-

Doc Brown's Chemistry. C-13 nmr spectrum of 2,2-dimethylpropane analysis of chemical shifts ppm interpretation of. Available from: [Link]

Sources

- 1. Hit2Lead | 2-chloro-N,N-dimethyl-4-pyrimidinamine | CAS# 31058-81-8 | MFCD00129722 | BB-4035535 [hit2lead.com]

- 2. 2-Chloro-N,N-dimethylpyrimidin-4-amine | C6H8ClN3 | CID 95975 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 2-Chloro-N-methylpyrimidin-4-amine | C5H6ClN3 | CID 13758004 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Nucleophilic Aromatic Substitution - Chemistry Steps [chemistrysteps.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. Discovery of N-(2-chloro-6-methyl- phenyl)-2-(6-(4-(2-hydroxyethyl)- piperazin-1-yl)-2-methylpyrimidin-4- ylamino)thiazole-5-carboxamide (BMS-354825), a dual Src/Abl kinase inhibitor with potent antitumor activity in preclinical assays - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Design, synthesis and biological evaluation of 2,4-pyrimidinediamine derivatives as ALK and HDACs dual inhibitors for the treatment of ALK addicted cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 8. static.cymitquimica.com [static.cymitquimica.com]

- 9. fishersci.com [fishersci.com]

- 10. fishersci.com [fishersci.com]

An In-depth Technical Guide to the Synthesis of 2-chloro-N,N-dimethylpyrimidin-4-amine

Introduction: The Significance of 2-chloro-N,N-dimethylpyrimidin-4-amine in Modern Drug Discovery

2-chloro-N,N-dimethylpyrimidin-4-amine is a pivotal heterocyclic building block in the landscape of medicinal chemistry and drug development. Its unique electronic and structural features, characterized by a reactive chlorine atom at the 2-position and a dimethylamino group at the 4-position of the pyrimidine core, render it a versatile intermediate for the synthesis of a diverse array of biologically active molecules. The pyrimidine scaffold itself is a cornerstone of numerous pharmaceuticals, owing to its presence in nucleobases and its ability to engage in various biological interactions. The strategic placement of a leaving group (chlorine) and a directing group (dimethylamine) on this scaffold allows for sequential and regioselective modifications, making it an invaluable tool for constructing complex molecular architectures with therapeutic potential. This guide provides an in-depth exploration of the synthesis of this key intermediate, focusing on the underlying chemical principles, a detailed experimental protocol, and a discussion of the critical parameters that govern the reaction's success.

Core Synthesis Strategy: Nucleophilic Aromatic Substitution (SNAr)

The primary and most efficient route to 2-chloro-N,N-dimethylpyrimidin-4-amine is through a nucleophilic aromatic substitution (SNAr) reaction. This class of reaction is characteristic of electron-deficient aromatic and heteroaromatic systems, where a nucleophile replaces a leaving group on the aromatic ring.[1][2]

The Starting Material: 2,4-Dichloropyrimidine

The synthesis commences with the readily available starting material, 2,4-dichloropyrimidine. This precursor is typically synthesized from uracil, a common and inexpensive commodity chemical. The transformation of uracil to 2,4-dichloropyrimidine is achieved through chlorination, commonly employing phosphoryl chloride (POCl₃), often in the presence of a tertiary amine such as N,N-dimethylaniline.[3]

The Nucleophile: Dimethylamine

Dimethylamine, a secondary amine, serves as the nucleophile in this synthesis. Its lone pair of electrons on the nitrogen atom attacks the electron-deficient pyrimidine ring, initiating the substitution cascade.

Reaction Mechanism and Regioselectivity: The Decisive Factors

The SNAr mechanism for this transformation proceeds via a two-step addition-elimination pathway.

Step 1: Nucleophilic Attack and Formation of the Meisenheimer Complex

The reaction is initiated by the nucleophilic attack of dimethylamine on the pyrimidine ring. The pyrimidine ring, with its two electronegative nitrogen atoms, is inherently electron-deficient, making it susceptible to nucleophilic attack. The attack can, in principle, occur at either the C2 or C4 position, both of which bear a chlorine atom as a leaving group. This attack forms a resonance-stabilized anionic intermediate known as a Meisenheimer complex.[1]

Step 2: Elimination of the Leaving Group

In the second step, the aromaticity of the pyrimidine ring is restored by the expulsion of a chloride ion. This elimination step is typically fast.

The critical aspect of this synthesis is the regioselectivity – the preferential attack of the nucleophile at one position over the other. In the case of 2,4-dichloropyrimidine, the chlorine atom at the C4 position is generally more reactive towards nucleophilic substitution than the chlorine at the C2 position.[4] This preference is attributed to the greater ability of the para-nitrogen atom (N1) to stabilize the negative charge in the Meisenheimer intermediate formed upon attack at C4, compared to the ortho-nitrogen atoms' stabilization of the intermediate formed from attack at C2.

However, it is crucial to note that this selectivity is not absolute and can be influenced by several factors, including the presence of other substituents on the pyrimidine ring and the nature of the nucleophile.[4][5] For the reaction with a sterically unencumbered secondary amine like dimethylamine, selective substitution at the C4 position is the strongly favored pathway.

The overall synthetic transformation can be visualized as follows:

Detailed Experimental Protocol

This protocol is a comprehensive guide for the synthesis of 2-chloro-N,N-dimethylpyrimidin-4-amine, synthesized from analogous procedures and established principles of SNAr reactions on chloropyrimidines.

Materials and Reagents

| Reagent/Material | Molar Mass ( g/mol ) | Quantity | Moles | Notes |

| 2,4-Dichloropyrimidine | 148.98 | 10.0 g | 0.067 mol | Starting material |

| Dimethylamine (2 M in THF) | 45.08 | 37.0 mL | 0.074 mol | Nucleophile, 1.1 equivalents |

| Tetrahydrofuran (THF) | 72.11 | 150 mL | - | Anhydrous, reaction solvent |

| Saturated Sodium Bicarbonate (aq) | 84.01 | 100 mL | - | For workup |

| Dichloromethane (DCM) | 84.93 | 3 x 75 mL | - | For extraction |

| Anhydrous Magnesium Sulfate (MgSO₄) | 120.37 | ~10 g | - | Drying agent |

Step-by-Step Procedure

-

Reaction Setup: In a 500 mL three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, dissolve 10.0 g (0.067 mol) of 2,4-dichloropyrimidine in 150 mL of anhydrous tetrahydrofuran (THF).

-

Nucleophilic Addition: Cool the solution to 0 °C using an ice bath. Slowly add 37.0 mL (0.074 mol, 1.1 equivalents) of a 2 M solution of dimethylamine in THF via the dropping funnel over a period of 30 minutes, ensuring the internal temperature remains below 5 °C.

-

Reaction Progression: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 3-4 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Workup: Upon completion, quench the reaction by pouring the mixture into 100 mL of a saturated aqueous solution of sodium bicarbonate.

-

Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane (3 x 75 mL).

-

Drying and Concentration: Combine the organic layers and dry over anhydrous magnesium sulfate. Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product.

-

Purification: The crude product is then purified by flash column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes to afford the pure 2-chloro-N,N-dimethylpyrimidin-4-amine as a solid.

The following flowchart outlines the experimental workflow:

Sources

- 1. 2-CHLORO-N,N-DIMETHYLPYRIMIDIN-5-AMINE CAS#: 62802-43-1 [amp.chemicalbook.com]

- 2. 2-Chloro-N-methylpyrimidin-4-amine | C5H6ClN3 | CID 13758004 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 2-CHLORO-N,N-DIMETHYLPYRIMIDIN-5-AMINE CAS#: 62802-43-1 [m.chemicalbook.com]

- 4. Regioselective Control of the SNAr Amination of 5-Substituted-2,4-Dichloropyrimidines Using Tertiary Amine Nucleophiles - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

2-chloro-N,N-dimethylpyrimidin-4-amine physical properties

An In-Depth Technical Guide to the Physical Properties of 2-chloro-N,N-dimethylpyrimidin-4-amine

Introduction

2-chloro-N,N-dimethylpyrimidin-4-amine, a substituted pyrimidine, is a vital heterocyclic building block in the fields of medicinal chemistry and materials science. Its unique electronic and structural characteristics, imparted by the chloro- and dimethylamino- functional groups, make it a versatile precursor for the synthesis of a wide array of more complex molecules. The strategic placement of a reactive chlorine atom at the 2-position allows for facile nucleophilic substitution, while the dimethylamino group at the 4-position modulates the molecule's overall polarity, solubility, and basicity.

This technical guide provides an in-depth analysis of the core physical and chemical properties of 2-chloro-N,N-dimethylpyrimidin-4-amine for researchers, scientists, and drug development professionals. The document moves beyond a simple recitation of data, offering insights into the experimental determination of these properties and their implications for practical application in a laboratory setting.

Chemical Identity and Structure

A precise understanding of the compound's identity is the foundation for all scientific work.

-

IUPAC Name: 2-chloro-N,N-dimethylpyrimidin-4-amine

-

Synonyms: 2-CHLORO-4-(N,N-DIMETHYLAMINO)PYRIMIDINE, (2-chloro-pyrimidin-4-yl)-dimethyl-amine, NSC 45769[1][2]

-

Molecular Weight: 157.6 g/mol [1]

The structural arrangement of the atoms dictates the molecule's reactivity and physical behavior. The pyrimidine ring, an aromatic heterocycle, is functionalized with an electron-withdrawing chlorine atom and an electron-donating dimethylamino group.

Caption: Chemical structure of 2-chloro-N,N-dimethylpyrimidin-4-amine.

Physicochemical Properties

The physical properties of a compound are critical for its handling, reaction setup, purification, and formulation. The data presented below has been consolidated from various chemical suppliers and databases.

| Property | Value | Source |

| Appearance | White Solid | [1] |

| Melting Point | 77-79 °C | [1] |

| Boiling Point | 284 °C (Predicted) | [1] |

| Flash Point | 125 °C | [1] |

| Solubility | Soluble in Chloroform, Ethyl Acetate, Methanol | [1] |

| pKa | 3.59 ± 0.10 (Predicted) | [1] |

| XLogP3 | 1.6 | [2] |

Expert Analysis of Properties:

-

Melting Point: The melting point of 77-79 °C indicates that the compound is a solid at room temperature with a moderate crystal lattice energy.[1] This property is crucial for storage and handling, and it suggests that standard recrystallization techniques from organic solvents would be an effective method for purification.

-

Solubility: Solubility in common organic solvents like ethyl acetate and methanol, as well as the chlorinated solvent chloroform, is consistent with its molecular structure.[1] The molecule possesses both polar (pyrimidine ring nitrogens) and nonpolar (dimethylamino alkyl groups, chloro-substituent) characteristics, allowing it to dissolve in a range of solvents. This versatility is advantageous for its use in various reaction media.

-

Boiling and Flash Points: The high boiling point of 284 °C, though predicted, suggests low volatility.[1] The flash point of 125 °C indicates that the compound is not highly flammable but should be handled with care away from open flames, especially when heated.[1]

-

pKa: The predicted pKa of 3.59 is an estimate of the acidity of the conjugate acid of the molecule (protonated pyrimidine nitrogen).[1] This value suggests it is a weak base, a key consideration when planning reactions that are pH-sensitive or require acid/base catalysis.

-

XLogP3: The XLogP3 value of 1.6 is a measure of its lipophilicity.[2] A positive value indicates a preference for a lipid-like environment over an aqueous one. This parameter is of paramount importance in drug development, as it influences a compound's absorption, distribution, metabolism, and excretion (ADME) profile.

Experimental Protocols for Property Determination

To ensure data reliability, standardized experimental procedures are essential. The following protocols describe self-validating systems for determining key physical properties.

Protocol 1: Melting Point Determination

This protocol uses a digital melting point apparatus, which provides a controlled heating rate and precise temperature measurement.

Methodology:

-

Sample Preparation: A small amount of the crystalline 2-chloro-N,N-dimethylpyrimidin-4-amine is finely crushed into a powder.

-

Capillary Loading: The powdered sample is packed into a capillary tube to a height of 2-3 mm. Proper packing is crucial for uniform heat transfer.

-

Apparatus Setup: The capillary tube is placed into the heating block of the melting point apparatus.

-

Determination:

-

A rapid heating program is initiated to approximate the melting range.

-

A second, slower determination is performed with a fresh sample, heating at a rate of 1-2 °C per minute starting from approximately 15-20 °C below the expected melting point.

-

-

Observation: The temperature at which the first drop of liquid appears (onset) and the temperature at which the entire sample becomes a clear liquid (completion) are recorded. A narrow range (e.g., < 2 °C) is indicative of high purity.

Causality and Trustworthiness: This method is trusted because the melting point is an intrinsic physical property of a pure crystalline solid. The use of a slow heating ramp ensures thermal equilibrium between the sample and the thermometer, providing an accurate reading. A sharp, well-defined melting range validates the purity of the sample.

Caption: Workflow for Melting Point Determination.

Protocol 2: Qualitative Solubility Assessment

This protocol provides a systematic way to assess the solubility of the compound in various solvents, which is critical for selecting appropriate reaction and purification conditions.

Methodology:

-

Solvent Selection: A panel of representative solvents is chosen, covering a range of polarities (e.g., Water, Methanol, Ethyl Acetate, Dichloromethane, Hexane).

-

Sample Measurement: Approximately 10 mg of 2-chloro-N,N-dimethylpyrimidin-4-amine is accurately weighed and placed into separate test tubes for each solvent.

-

Solvent Addition: The chosen solvent is added dropwise (e.g., in 0.1 mL increments) to the test tube while vortexing or agitating.

-

Observation: The sample is observed for dissolution after each addition. The total volume of solvent required to fully dissolve the solid is recorded.

-

Classification: Solubility is classified based on the amount of solvent required (e.g., Very Soluble: <1 mL; Soluble: 1-3 mL; Sparingly Soluble: 3-10 mL; Insoluble: >10 mL).

Causality and Trustworthiness: This protocol is self-validating through its systematic and comparative nature. By testing a spectrum of solvents, a clear picture of the compound's polarity emerges. The principle of "like dissolves like" provides the causal explanation: the compound's solubility in solvents like methanol and ethyl acetate is due to favorable intermolecular interactions (dipole-dipole, hydrogen bonding) between the solute and solvent.[1]

Handling and Safety

As a chemical intermediate, proper handling of 2-chloro-N,N-dimethylpyrimidin-4-amine is imperative.

-

Hazard Statements: According to supplier safety data sheets, the compound is associated with the following hazards:

-

Precautionary Measures: Standard laboratory personal protective equipment (PPE), including safety glasses, lab coat, and chemical-resistant gloves, should be worn at all times.[4][5] Handling should occur in a well-ventilated area or a chemical fume hood to avoid inhalation of dust or vapors.[4][6] In case of contact, affected areas should be washed thoroughly with water.[7]

-

Storage: The compound should be stored in a tightly closed container in a cool, dry place under an inert atmosphere (e.g., argon or nitrogen) at 2–8 °C.[1][8]

Conclusion

2-chloro-N,N-dimethylpyrimidin-4-amine is a solid compound with a moderate melting point and versatile solubility in common organic solvents. Its physicochemical profile, characterized by weak basicity and moderate lipophilicity, makes it a highly adaptable building block for chemical synthesis. A thorough understanding of these properties, determined through reliable experimental protocols, is fundamental for its safe handling and effective utilization in research and development, particularly in the creation of novel pharmaceutical agents.

References

-

2-Chloro-N-methylpyrimidin-4-amine | C5H6ClN3 | CID 13758004. PubChem. [Link]

-

SAFETY DATA SHEET. Fisher Scientific. [Link]

-

2-Chloro-N,N-dimethylpyrimidin-4-amine | C6H8ClN3 | CID 95975. PubChem. [Link]

-

Microwave-assisted simple synthesis of 2- anilinopyrimidines by the reaction of 2-chloro-4,6- dimethylpyrimidine with aniline derivatives. ResearchGate. [Link]

-

SAFETY DATA SHEET 2,4-D / AMINE 4. Greenbook.net. [Link]

-

2-CHLORO-N,N-DIMETHYLPYRIMIDIN-4-AMINE. precisionFDA. [Link]

Sources

- 1. 2-CHLORO-4-(N,N-DIMETHYLAMINO)PYRIMIDINE | 31058-81-8 [amp.chemicalbook.com]

- 2. a2bchem.com [a2bchem.com]

- 3. Hit2Lead | 2-chloro-N,N-dimethyl-4-pyrimidinamine | CAS# 31058-81-8 | MFCD00129722 | BB-4035535 [hit2lead.com]

- 4. sigmaaldrich.com [sigmaaldrich.com]

- 5. fishersci.no [fishersci.no]

- 6. enamine.enamine.net [enamine.enamine.net]

- 7. assets.greenbook.net [assets.greenbook.net]

- 8. (4-Chloro-pyriMidin-2-yl)-diMethyl-aMine | 23631-02-9 [chemicalbook.com]

2-chloro-N,N-dimethylpyrimidin-4-amine solubility

An In-Depth Technical Guide to the Solubility of 2-chloro-N,N-dimethylpyrimidin-4-amine for Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

Foreword: Understanding the Criticality of Solubility for 2-chloro-N,N-dimethylpyrimidin-4-amine

In the landscape of modern drug discovery and synthetic chemistry, the pyrimidine scaffold is a cornerstone, serving as a vital building block for a multitude of biologically active agents.[1] Among its derivatives, 2-chloro-N,N-dimethylpyrimidin-4-amine (CID 95975) is a key intermediate, valued for its reactive chlorine atom that allows for further molecular elaboration.[2] However, the successful application of this compound in any research or development pipeline is fundamentally governed by one of its most critical physicochemical properties: solubility .

Low aqueous solubility can severely hamper the progress of a drug candidate, leading to unreliable in vitro assay results, poor bioavailability, and challenges in formulation development.[3][4] Conversely, understanding its solubility profile in various organic solvents is paramount for optimizing reaction conditions, purification, and crystallization processes.

This guide is designed to provide a comprehensive, field-proven framework for characterizing the solubility of 2-chloro-N,N-dimethylpyrimidin-4-amine. We will move beyond mere data points to explain the causality behind experimental choices, ensuring that the protocols described are self-validating and grounded in authoritative scientific principles.

Physicochemical Profile and Predicted Solubility Behavior

Before embarking on experimental determination, it is instructive to analyze the structure of 2-chloro-N,N-dimethylpyrimidin-4-amine to anticipate its solubility characteristics.

-

Molecular Structure: C₆H₈ClN₃

-

Molecular Weight: 157.6 g/mol [5]

-

Key Features:

-

Pyrimidine Ring: A heterocyclic aromatic ring containing two nitrogen atoms. The nitrogen atoms can act as hydrogen bond acceptors.

-

Amino Group (-N(CH₃)₂): The dimethylamino group is a tertiary amine. The nitrogen atom has a lone pair of electrons and can be protonated, making the molecule's solubility pH-dependent. The predicted pKa for the conjugate acid is approximately 3.59.[5][6]

-

Chloro Group (-Cl): An electron-withdrawing group that contributes to the molecule's overall lipophilicity.

-

-

Melting Point: 77-79°C[6]

Anticipated Solubility: Based on its structure, 2-chloro-N,N-dimethylpyrimidin-4-amine is expected to be a weak base.[7] Its solubility in aqueous media will likely be low at neutral and alkaline pH but should increase significantly in acidic conditions (pH < pKa) due to the protonation of the dimethylamino group, forming a more soluble salt.[7][8] In organic solvents, its solubility is predicted in polar aprotic solvents like Chloroform and Ethyl Acetate, as well as polar protic solvents like Methanol.[6]

The Dichotomy of Solubility Measurement: Kinetic vs. Thermodynamic

In drug discovery, solubility is not a single value but is typically assessed under two distinct conditions: kinetic and thermodynamic.[3][9] Understanding the difference is crucial for selecting the appropriate assay for a specific research question.[4][10]

| Parameter | Kinetic Solubility | Thermodynamic (Equilibrium) Solubility |

| Definition | The maximum concentration of a compound that remains in solution after being rapidly added from a high-concentration DMSO stock into an aqueous buffer.[4][9] | The concentration of a compound in a saturated solution that is in equilibrium with its solid state.[4] |

| Starting Material | High-concentration DMSO stock solution.[3] | Solid (crystalline or amorphous) compound.[3][11] |

| Incubation Time | Short (e.g., 1-2 hours).[3] | Long (e.g., 24-72 hours) to ensure equilibrium is reached.[11] |

| Throughput | High-throughput, suitable for screening large numbers of compounds.[9][10] | Lower-throughput, used for lead optimization and pre-formulation.[3] |

| Relevance | Mimics conditions in early-stage in vitro biological assays where compounds are introduced from DMSO stocks.[9] | Represents the "true" solubility; critical for formulation, biopharmaceutics classification (BCS), and predicting in vivo performance.[4] |

Experimental Protocols for Solubility Determination

The following sections provide detailed, step-by-step methodologies for determining both the kinetic and thermodynamic solubility of 2-chloro-N,N-dimethylpyrimidin-4-amine. These protocols are designed to be robust and self-validating.

High-Throughput Kinetic Solubility Assay

This assay is ideal for rapidly assessing solubility in aqueous buffers, which is critical for ensuring reliable results in biological screening. The protocol described here is a direct UV assay, which involves separating undissolved precipitate before quantification.[9]

Workflow for Kinetic Solubility Determination

Caption: High-throughput kinetic solubility workflow.

Step-by-Step Methodology:

-

Stock Solution Preparation: Prepare a 10 mM stock solution of 2-chloro-N,N-dimethylpyrimidin-4-amine in 100% dimethyl sulfoxide (DMSO).

-

Plate Setup: In duplicate, dispense 5 µL of the DMSO stock solution into the wells of a 96-well microtiter plate.

-

Buffer Addition: Add 95 µL of the desired aqueous buffer (e.g., phosphate-buffered saline, PBS, at pH 7.4) to each well. This results in a final DMSO concentration of 5% and a nominal compound concentration of 500 µM.

-

Incubation: Seal the plate and place it on a plate shaker for 2 hours at a controlled temperature (e.g., 25°C) to allow for precipitation.[3]

-

Phase Separation: To separate any undissolved solid, either centrifuge the plate at high speed or filter the contents using a solubility filter plate (e.g., Millipore Multiscreen, 0.22 µm).[3][11]

-

Quantification:

-

Carefully transfer an aliquot of the clear supernatant or filtrate to a UV-transparent 96-well plate.

-

Measure the UV absorbance at the compound's maximum absorbance wavelength (λ_max).

-

Determine the concentration of the dissolved compound by comparing its absorbance to a pre-established calibration curve prepared from the DMSO stock solution diluted in a mixture of the aqueous buffer and DMSO.[11]

-

-

Data Reporting: The resulting concentration is reported as the kinetic solubility in µM.

Thermodynamic (Equilibrium) Solubility Assay

This "shake-flask" method is the gold standard for determining the true solubility of a compound and is essential for biopharmaceutics classification and formulation development.[3][12]

Workflow for Thermodynamic Solubility Determination

Caption: Shake-flask method for equilibrium solubility.

Step-by-Step Methodology:

-

Sample Preparation: Add an excess amount of solid 2-chloro-N,N-dimethylpyrimidin-4-amine to a glass vial containing a known volume of the test medium (e.g., buffers at pH 1.2, 4.5, and 6.8).[11][13] It is crucial to add enough solid so that some remains undissolved at the end of the experiment, confirming that equilibrium with the solid phase has been achieved.[11]

-

Equilibration: Seal the vials and place them in a shaking incubator or on a rotator in a temperature-controlled environment, typically 37 ± 1 °C for biopharmaceutics studies.[13][14] Agitate the samples for an extended period (24 to 72 hours) to ensure equilibrium is reached.[11]

-

Phase Separation: After equilibration, cease agitation and allow the suspension to settle. Carefully withdraw an aliquot of the supernatant, ensuring no solid particles are transferred. Filter this aliquot through a fine (e.g., 0.22 µm) syringe filter.[11]

-

Quantification: Analyze the concentration of the dissolved compound in the clear filtrate using a validated reverse-phase High-Performance Liquid Chromatography (HPLC) method with UV detection.[11] Quantification must be performed against a standard curve of the compound prepared in the mobile phase.

-

pH Measurement: The pH of the solution should be measured at the end of the experiment to ensure it has remained stable.[14][15]

-

Data Reporting: The concentration is reported as the thermodynamic solubility in µg/mL or mM. According to WHO and ICH guidelines, a drug substance is considered "highly soluble" if the highest therapeutic dose is soluble in 250 mL or less of aqueous media over the pH range of 1.2 to 6.8.[12][13][14][15]

Key Factors Influencing Solubility

The solubility of 2-chloro-N,N-dimethylpyrimidin-4-amine is not an intrinsic constant but is heavily influenced by environmental factors. A thorough characterization must account for these variables.

The Effect of pH

As a weak base, the aqueous solubility of 2-chloro-N,N-dimethylpyrimidin-4-amine is expected to be highly dependent on pH.[7] The relationship between pH, pKa, and the solubility of an ionizable compound can be described by the Henderson-Hasselbalch equation.[16]

-

At pH << pKa (e.g., pH 1.2): The dimethylamino group will be predominantly protonated (-N⁺H(CH₃)₂). This ionic form has a much higher affinity for water, resulting in significantly increased solubility.

-

At pH >> pKa (e.g., pH 7.4): The compound will exist primarily as the neutral, free base. This form is less polar, leading to lower aqueous solubility.[7]

Experimental Rationale: Determining the pH-solubility profile is mandatory for compounds intended for oral administration, as the pH varies dramatically along the gastrointestinal tract.[8] Regulatory guidelines require solubility testing at a minimum of three pH values: 1.2 (stomach), 4.5 (proximal intestine), and 6.8 (distal intestine).[13][14][15]

The Effect of Temperature

The dissolution of a solid in a liquid involves breaking the crystal lattice bonds (an endothermic process) and forming solute-solvent bonds (an exothermic process).[17]

-

General Trend: For most solids, the overall dissolution process is endothermic, meaning solubility increases with increasing temperature.[17][18] This is because the additional heat provides the energy needed to break apart the solid's crystal lattice.[17]

-

Experimental Rationale: Characterizing the temperature dependence of solubility is critical for developing and controlling crystallization processes. A study of pyrimidine derivatives in methanol showed a linear increase in solubility with temperature.[19] For biopharmaceutical purposes, solubility is typically determined at a physiologically relevant temperature of 37°C.[13][14]

Conclusion and Strategic Application

A comprehensive understanding of the solubility of 2-chloro-N,N-dimethylpyrimidin-4-amine is not an academic exercise; it is a prerequisite for its effective and efficient use in research and development.

-

For Synthetic Chemists: Knowledge of its solubility in various organic solvents will guide the choice of reaction media, optimize reaction kinetics, and streamline purification and crystallization protocols.

-

For Drug Discovery Scientists: Kinetic solubility data in aqueous buffers are essential for validating results from high-throughput screening and other in vitro assays.[9] Thermodynamic solubility data are fundamental for lead optimization, establishing structure-solubility relationships, and providing the necessary parameters for biopharmaceutical classification and formulation design.[3]

By employing the robust, validated protocols outlined in this guide, researchers can confidently generate the high-quality solubility data required to accelerate their research, mitigate risks associated with poor solubility, and ultimately unlock the full potential of this valuable chemical intermediate.

References

- Enamine. Shake-Flask Aqueous Solubility Assay (kinetic or thermodynamic assay conditions). [URL: https://enamine.net/services/adme-t-assays/phys-chem-properties/shake-flask-aqueous-solubility-assay]

- PubChem. 2-Chloro-N-methylpyrimidin-4-amine. [URL: https://pubchem.ncbi.nlm.nih.gov/compound/13758004]

- AxisPharm. Kinetic Solubility Assays Protocol. [URL: https://www.axispharm.com/technical-documents/kinetic-solubility-assays-protocol/]

- SlideShare. BCS Guideline for solubility and Dissolution.pptx. [URL: https://www.slideshare.net/imdadkn/bcs-guideline-for-solubility-and-dissolutionpptx]

- PubMed. In vitro solubility assays in drug discovery. [URL: https://pubmed.ncbi.nlm.nih.gov/18602816/]

- Inventiva Pharma. Solubility Toolbox for Successful Design of Drug Candidates. [URL: https://inventivapharma.

- ChemicalBook. (4-Chloro-pyriMidin-2-yl)-diMethyl-aMine. [URL: https://www.chemicalbook.com/ProductList_US_CB82575254.htm]

- BenchChem. Solubility and stability testing of novel pyrimidine derivatives. [URL: https://www.benchchem.

- PubChem. 2-Chloro-N,N-dimethylpyrimidin-4-amine. [URL: https://pubchem.ncbi.nlm.nih.gov/compound/95975]

- Creative Biolabs. Solubility Assessment Service. [URL: https://www.creative-biolabs.com/drug-discovery/therapeutics/solubility-assessment-service.htm]

- SciSpace. Measurement and Correlation for Solubility of Some Pyrimidine Derivatives in Different Solvents. [URL: https://typeset.

- ResearchGate. Measurement and Correlation for Solubility of Some Pyrimidine Derivatives in Different Solvents. [URL: https://www.researchgate.

- National Institutes of Health. Water Solubility Enhancement of Pyrazolo[3,4-d]pyrimidine Derivatives via Miniaturized Polymer–Drug Microarrays. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC4029891/]

- World Health Organization. PROTOCOL TO CONDUCT EQUILIBRIUM SOLUBILITY EXPERIMENTS FOR THE PURPOSE OF BIOPHARMACEUTICS CLASSIFICATION SYSTEM-BASED CLASSIFICATION. [URL: https://cdn.who.int/media/docs/default-source/medicines/norms-and-standards/current-projects/qas17-699-rev2-protocol-solubility-bcs.pdf]

- World Health Organization. Annex 4: Protocol to conduct equilibrium solubility experiments for the purpose of Biopharmaceutics Classification System-based classification of active pharmaceutical ingredients for biowaiver. [URL: https://www.who.int/docs/default-source/medicines/norms-and-standards/series-trs/trs1025-annex4.pdf]

- Aqbiopharma. 2-chloro-N,N-dimethylpyridin-4-amine. [URL: https://www.aqbiopharma.com/product/59047-70-0.html]

- Revue Roumaine de Chimie. SOLUBILITY OF A SERIES OF PYRIMIDINE DERIVATIVES IN METHANOL AT 293.15 TO 313.15 K. [URL: https://revroum.lew.ro/wp-content/uploads/2014/05/Art%2016.pdf]

- Chemistry LibreTexts. Temperature Effects on Solubility. [URL: https://chem.libretexts.org/Bookshelves/Physical_and_Theoretical_Chemistry_Textbook_Maps/Supplemental_Modules_(Physical_and_Theoretical_Chemistry)

- European Medicines Agency. ICH M9 guideline on biopharmaceutics classification system-based biowaivers Step 5. [URL: https://www.ema.europa.eu/en/documents/scientific-guideline/ich-m9-biopharmaceutics-classification-system-based-biowaivers-step-5_en.pdf]

- International Council for Harmonisation. BIOPHARMACEUTICS CLASSIFICATION SYSTEM-BASED BIOWAIVERS M9. [URL: https://database.ich.org/sites/default/files/M9_Guideline_Step4_2019_1116.pdf]

- Hit2Lead. BB-4035535. [URL: https://www.hit2lead.com/product/4035535]

- ChemicalBook. 2-CHLORO-4-(N,N-DIMETHYLAMINO)PYRIMIDINE. [URL: https://www.chemicalbook.com/ChemicalProductProperty_EN_CB7492152.htm]

- Chemistry LibreTexts. Effects of Temperature and Pressure on Solubility. [URL: https://chem.libretexts.org/Bookshelves/General_Chemistry/Map%3A_Chemistry_-The_Central_Science(Brown_et_al.)/13%3A_Properties_of_Solutions/13.

- CORE. Influence of pH, Temperature and Impurities on the Solubility of an Active Pharmaceutical Ingredient (API). [URL: https://core.ac.uk/download/pdf/132299525.pdf]

- Advanced ChemBlocks. 2-chloro-N,5-dimethylpyrimidin-4-amine. [URL: https://www.achemblock.com/products/U130994.html]

- PubMed. Temperature and solvent effects in the solubility of some pharmaceutical compounds: Measurements and modeling. [URL: https://pubmed.ncbi.nlm.nih.gov/19560824/]

- Santa Cruz Biotechnology. 2-Chloro-N-methylpyrimidin-4-amine. [URL: https://www.scbt.com/p/2-chloro-n-methylpyrimidin-4-amine-66131-68-8]

- precisionFDA. 2-CHLORO-N,N-DIMETHYLPYRIMIDIN-4-AMINE. [URL: https://precision.fda.gov/substances/43833d73-2070-4f36-9b55-6b3a322c3666]

- ResearchGate. Heats and Entropies of Polymerization, Ceiling Temperatures, Equilibrium Monomer Concentrations, and Polymerizability of Heterocyclic Compounds. [URL: https://www.researchgate.net/publication/233405739_Heats_and_Entropies_of_Polymerization_Ceiling_Temperatures_Equilibrium_Monomer_Concentrations_and_Polymerizability_of_Heterocyclic_Compounds]

- CAMEO Chemicals. 2-CHLORO-N,N-DIMETHYL-1-PROPANAMINE HYDROCHLORIDE. [URL: https://cameochemicals.noaa.gov/chemical/21051]

- Cheméo. Chemical Properties of Ethanamine, 2-chloro-N,N-dimethyl- (CAS 107-99-3). [URL: https://www.chemeo.com/cid/43-157-5/Ethanamine-2-chloro-N-N-dimethyl-.html]

- MDPI. Experimental Studies on the Thermal Properties and Decomposition Course of a Novel Class of Heterocyclic Anticancer Drug Candidates. [URL: https://www.mdpi.com/1420-3049/27/19/6638]

- ChemicalBook. 2-CHLORO-4-(N,N-DIMETHYLAMINO)PYRIMIDINE. [URL: https://www.chemicalbook.com/ProductProperty_US_CB7492152.htm]

- Mallak Specialties Pvt Ltd. 2-Chloro-N,N-dimethylethylamine HCl. [URL: https://mallak.in/2-chloro-n-n-dimethylethylamine-hcl/]

- ResearchGate. The solubility-pH profiles of amino acids showing departures from the... [URL: https://www.researchgate.

- National Institutes of Health. Effect of pH Modifiers on the Solubility, Dissolution Rate, and Stability of Telmisartan Solid Dispersions Produced by Hot-melt Extrusion Technology. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC8235777/]

- Deep Blue Repositories. Cocrystals Mitigate the Effect of pH on Solubility and Dissolution of Basic Drugs. [URL: https://deepblue.lib.umich.edu/handle/2027.42/142823]

- Solubility Data Series. Methanamine (methylamine); CHsN; [74-89-5] N-Methylmethanamine (dimethylamine); C2H7N. [URL: https://iupac.org/wp-content/uploads/2018/05/sds-8-2-amines.pdf]

- PubMed. Solubilization and dissolution of insoluble weak acid, ketoprofen: effects of pH combined with surfactant. [URL: https://pubmed.ncbi.nlm.nih.gov/15952329/]

- Sigma-Aldrich. 2-Chloro-N,N-dimethylpropylamine hydrochloride 98%. [URL: https://www.sigmaaldrich.com/US/en/product/aldrich/d142409]

- ResearchGate. 2-Chloropyrimidin-4-amine. [URL: https://www.researchgate.net/publication/230188806_2-Chloropyrimidin-4-amine]

Sources

- 1. scispace.com [scispace.com]

- 2. 2-Chloro-N,N-dimethylpyrimidin-4-amine | C6H8ClN3 | CID 95975 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. enamine.net [enamine.net]

- 4. creative-biolabs.com [creative-biolabs.com]

- 5. 2-CHLORO-4-(N,N-DIMETHYLAMINO)PYRIMIDINE | 31058-81-8 [amp.chemicalbook.com]

- 6. 2-CHLORO-4-(N,N-DIMETHYLAMINO)PYRIMIDINE | 31058-81-8 [amp.chemicalbook.com]

- 7. files01.core.ac.uk [files01.core.ac.uk]

- 8. Solubilization and dissolution of insoluble weak acid, ketoprofen: effects of pH combined with surfactant - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. In vitro solubility assays in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. inventivapharma.com [inventivapharma.com]

- 11. pdf.benchchem.com [pdf.benchchem.com]

- 12. d142khf7ia35oz.cloudfront.net [d142khf7ia35oz.cloudfront.net]

- 13. who.int [who.int]

- 14. ema.europa.eu [ema.europa.eu]

- 15. database.ich.org [database.ich.org]

- 16. researchgate.net [researchgate.net]

- 17. chem.libretexts.org [chem.libretexts.org]

- 18. chem.libretexts.org [chem.libretexts.org]

- 19. revroum.lew.ro [revroum.lew.ro]

Navigating the Safety Profile of 2-chloro-N,N-dimethylpyrimidin-4-amine: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the safety, handling, and emergency procedures for 2-chloro-N,N-dimethylpyrimidin-4-amine (CAS No. 31058-81-8), a key building block in synthetic chemistry. As a Senior Application Scientist, the following information is synthesized from available safety data sheets and chemical literature to ensure a high standard of scientific integrity and practical utility in a research and development setting. This document is intended to supplement, not replace, your institution's formal safety protocols and a thorough risk assessment prior to use.

Chemical Identity and Core Hazard Profile

Chemical Name: 2-chloro-N,N-dimethylpyrimidin-4-amine CAS Number: 31058-81-8 Molecular Formula: C₆H₈ClN₃ Molecular Weight: 157.60 g/mol

This compound belongs to the class of halogenated pyrimidines, which are widely used as intermediates in the synthesis of pharmaceuticals and agrochemicals. The presence of a chlorine atom and a dimethylamino group on the pyrimidine ring dictates its reactivity and toxicological profile.

While specific toxicological data for this exact compound is limited, data from structurally similar compounds and available safety data sheets indicate that it should be handled as a hazardous substance. The primary concerns are acute toxicity upon ingestion, skin and eye irritation, and potential respiratory tract irritation. One supplier has classified the compound as Acute Toxicity - Category 4 (Oral)[1].

GHS Hazard Identification and Classification

Based on the analysis of data for closely related chlorinated pyrimidines, 2-chloro-N,N-dimethylpyrimidin-4-amine should be handled with the expectation that it falls under the following GHS hazard classifications.

Anticipated GHS Classification:

-

Acute Toxicity, Oral (Category 4) , H302: Harmful if swallowed.[1]

-

Skin Irritation (Category 2) , H315: Causes skin irritation.

-

Serious Eye Irritation (Category 2A) , H319: Causes serious eye irritation.

-

Specific Target Organ Toxicity — Single Exposure (Category 3) , Respiratory Tract Irritation, H335: May cause respiratory irritation.

The following diagram illustrates the logical flow of hazard identification and the corresponding precautionary measures.

Caption: GHS Hazard Statements and Corresponding Precautionary Responses.

Exposure Controls and Personal Protection

A robust exposure control plan is paramount when handling this compound. The causality behind these recommendations is to create multiple barriers to prevent the chemical from coming into contact with the researcher.

Engineering Controls:

-

Fume Hood: All weighing and handling of the solid material or its solutions must be conducted in a properly functioning chemical fume hood to prevent inhalation of dust or aerosols.

-

Ventilation: Ensure adequate general laboratory ventilation.

-

Safety Stations: An eyewash station and safety shower must be readily accessible in the immediate work area.

Personal Protective Equipment (PPE):

The selection of PPE is critical and should be based on a thorough risk assessment of the specific procedures being performed.

| PPE Category | Specification | Rationale |

| Eye/Face Protection | Chemical safety goggles with side shields (conforming to EN166 or ANSI Z87.1 standards). A face shield may be required for splash hazards. | Protects against dust particles and splashes, addressing the serious eye irritation hazard (H319). |

| Hand Protection | Compatible chemical-resistant gloves (e.g., nitrile rubber). Inspect gloves for tears or holes before each use. | Prevents skin contact, addressing the skin irritation hazard (H315). Proper glove removal technique is essential to avoid contaminating bare hands. |

| Skin/Body Protection | A lab coat should be worn at all times. For larger quantities or increased splash risk, a chemical-resistant apron is recommended. | Provides a barrier against accidental spills and contact with the body. |

| Respiratory Protection | Not typically required if work is performed within a certified chemical fume hood. For spill cleanup or in case of ventilation failure, a NIOSH-approved respirator with an appropriate particulate filter may be necessary. | Protects the respiratory system from irritation (H335) in situations where engineering controls are not sufficient. |

Safe Handling, Storage, and Disposal Protocols

4.1. Step-by-Step Handling Protocol:

-

Pre-Handling Verification: Before starting work, confirm that the fume hood is operational and that all necessary PPE is available and in good condition. Ensure the location of the nearest eyewash station and safety shower is known.

-

Aliquotting the Compound:

-

Perform all weighing and transfers within the fume hood.

-

Use spatulas and weighing paper appropriate for the amount of solid being handled to minimize dust generation.

-

Close the primary container immediately after removing the desired amount.

-

-

In-Reaction Use:

-

If adding the solid to a reaction vessel, do so slowly and carefully to avoid splashing.

-